molecular formula C29H34N2O3 B11505667 2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione

2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B11505667
M. Wt: 458.6 g/mol
InChI Key: FNNYQQINKDKQBU-UHFFFAOYSA-N
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Description

2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione, often involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H34N2O3

Molecular Weight

458.6 g/mol

IUPAC Name

2-[C-butyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C29H34N2O3/c1-4-5-11-26(29-27(32)16-21(17-28(29)33)20-9-7-6-8-10-20)30-15-14-23-19(2)31-25-13-12-22(34-3)18-24(23)25/h6-10,12-13,18,21,31-32H,4-5,11,14-17H2,1-3H3

InChI Key

FNNYQQINKDKQBU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)OC)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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